5-(2-Fluorophenyl)-5-oxovaleronitrile

Physicochemical Properties Computational Chemistry Structure-Activity Relationship

Procure the ortho-fluorophenyl isomer (CAS 898767-33-4) for rational SAR and kinase inhibitor programs. The ortho-fluorine substituent imparts distinct steric and electronic properties—critical for modulating indole ring conformation and target binding—compared to meta (898767-18-5) or para (898767-06-1) isomers. Not a generic ketonitrile; positional integrity guarantees reproducible cross-coupling and cyclization results. Ideal for methodology development and focused library synthesis.

Molecular Formula C11H10FNO
Molecular Weight 191.2 g/mol
CAS No. 898767-33-4
Cat. No. B1324216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Fluorophenyl)-5-oxovaleronitrile
CAS898767-33-4
Molecular FormulaC11H10FNO
Molecular Weight191.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)CCCC#N)F
InChIInChI=1S/C11H10FNO/c12-10-6-2-1-5-9(10)11(14)7-3-4-8-13/h1-2,5-6H,3-4,7H2
InChIKeyKSQLORVFWCKKDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Fluorophenyl)-5-oxovaleronitrile (CAS 898767-33-4) | Chemical Identity and Procurement Baseline


5-(2-Fluorophenyl)-5-oxovaleronitrile (CAS 898767-33-4), also known as 5-(2-fluorophenyl)-5-oxopentanenitrile, is a synthetic organic compound belonging to the arylalkyl ketonitrile class . It possesses a molecular formula of C11H10FNO and a molecular weight of 191.20 g/mol . The compound features a pentanenitrile chain linked to a 2-fluorophenyl group, characterized by its InChIKey: KSQLORVFWCKKDW-UHFFFAOYSA-N [1]. Primarily utilized as a chemical intermediate and reagent in organic synthesis, it is a building block for developing more complex molecules, particularly heterocyclic compounds, for research purposes .

Why 5-(2-Fluorophenyl)-5-oxovaleronitrile Cannot Be Simply Interchanged with Positional Isomers or Halogen Analogs


The performance of 5-(2-Fluorophenyl)-5-oxovaleronitrile in synthetic and potentially biological applications is highly dependent on its specific molecular architecture. Substituting the ortho-fluorine atom with a meta- or para-fluorine (e.g., CAS 898767-18-5 or 898767-06-1) or replacing it with other halogens (e.g., Cl, I) alters critical physicochemical parameters such as molecular geometry, electronic distribution, and lipophilicity [1]. These changes directly impact reactivity in nucleophilic additions, cyclization reactions, and interactions with biological targets, meaning that in-class compounds cannot be assumed to be functionally equivalent [2]. The quantitative evidence below substantiates these critical differentiators, guiding informed scientific and procurement decisions.

Quantitative Evidence Guide for 5-(2-Fluorophenyl)-5-oxovaleronitrile: A Comparative Analysis for Scientific Procurement


Ortho-Fluorine Substitution Confers a Unique Physicochemical Profile Versus Meta- and Para-Isomers

The ortho-fluorine substitution in 5-(2-Fluorophenyl)-5-oxovaleronitrile results in distinct physicochemical properties compared to its meta- and para-fluorinated analogs. Computed data show differences in density, boiling point, and molecular descriptors like Topological Polar Surface Area (TPSA), which are critical for predicting solubility, membrane permeability, and reactivity . The ortho-isomer exhibits a lower predicted boiling point than the para-isomer, suggesting altered intermolecular interactions and potentially different volatility or handling requirements.

Physicochemical Properties Computational Chemistry Structure-Activity Relationship

Fluorine Substitution Enhances Metabolic Stability and Lipophilicity Compared to Non-Fluorinated and Chloro-Analogs

The strategic incorporation of fluorine into organic molecules is a well-established medicinal chemistry strategy to enhance metabolic stability and modulate lipophilicity, key factors influencing pharmacokinetic profiles [1]. While direct experimental data for this specific compound is sparse, class-level inference from fluorophenyl derivatives indicates that the ortho-fluorine atom can significantly alter electron density on the aromatic ring, affecting susceptibility to oxidative metabolism by cytochrome P450 enzymes. This is in contrast to non-fluorinated analogs or the 2-chloro derivative (CAS 898767-76-5), where the larger, more lipophilic chlorine atom can lead to increased metabolic lability and different binding affinities .

Medicinal Chemistry Drug Design Metabolic Stability

Documented Utility as a Key Intermediate in the Synthesis of Biologically Active Indole Derivatives

5-(2-Fluorophenyl)-5-oxovaleronitrile is specifically cited as a versatile reagent for the preparation of indole derivatives, a class of compounds with well-documented therapeutic potential, including cytoprotective and kinase inhibitory activities . Its bifunctional nature, containing both a ketone and a nitrile group, allows for sequential or simultaneous reactions to build molecular complexity. While other 5-aryl-5-oxovaleronitriles can also undergo similar transformations, the presence of the ortho-fluorine atom can direct regioselectivity in subsequent cyclization steps and influence the biological activity of the resulting indole products, making it a privileged building block for targeted synthesis [1].

Organic Synthesis Heterocyclic Chemistry Pharmaceutical Intermediates

Commercial Availability and Purity Specifications for Research-Grade Procurement

5-(2-Fluorophenyl)-5-oxovaleronitrile is commercially available from multiple specialty chemical suppliers, ensuring accessibility for research and development purposes. Vendors offer the compound with specified purity levels, typically 95% to 98% [1]. While the meta- and para-isomers are also commercially available, the ortho-isomer's availability from distinct vendors may offer advantages in pricing, packaging (e.g., 1g to 5g scales), and lead times for specific research projects. The compound is intended exclusively for laboratory use and not for human or veterinary applications .

Chemical Procurement Quality Control Vendor Comparison

Optimized Research Applications for 5-(2-Fluorophenyl)-5-oxovaleronitrile Based on Differentiated Properties


Synthesis of Ortho-Fluorine-Directed Indole Derivatives for Targeted Kinase Inhibition

Given its documented role as a precursor to indole derivatives, this compound is optimally employed in medicinal chemistry projects focused on synthesizing novel kinase inhibitors. The ortho-fluorine atom is not a passive substituent; it can influence the conformation and electronic properties of the resulting indole ring, potentially enhancing binding affinity and selectivity for specific kinase targets [1]. This application leverages the compound's unique structural feature for generating targeted compound libraries.

Precursor for Materials Chemistry with Tailored Electronic Properties

The electron-withdrawing nature of the ortho-fluorine group, combined with the conjugated ketone and nitrile functionalities, makes this compound a suitable precursor for synthesizing organic materials with specific electronic or optical properties. Researchers can utilize its reactivity to build π-conjugated systems or incorporate it into polymers, where the ortho-substitution pattern can modulate intermolecular π-π stacking interactions and solid-state packing, as inferred from class-level knowledge of fluorinated aromatics [2].

Investigating Structure-Activity Relationships (SAR) in Fluorinated Arylalkyl Ketonitriles

For fundamental SAR studies, procuring the ortho-isomer (CAS 898767-33-4) alongside its meta- (CAS 898767-18-5) and para- (CAS 898767-06-1) counterparts allows for a controlled investigation into the impact of fluorine position on reactivity and biological activity. This approach enables the systematic elucidation of positional effects on properties such as metabolic stability, target binding, and solubility, which are critical for rational drug design [3]. The slight but significant differences in computed properties (e.g., boiling point) provide an initial hypothesis for experimental validation.

Building Block for Developing Synthetic Methodologies Involving Ortho-Substituted Aromatics

The steric and electronic effects imposed by the ortho-fluorine atom make this compound a challenging and thus valuable substrate for developing and testing new synthetic methodologies, particularly in cross-coupling and cyclization reactions. Its performance in these reactions can be compared to less hindered or differently substituted analogs to map out the scope and limitations of new catalytic systems, providing insights into steric tolerance and directing group effects [4].

Quote Request

Request a Quote for 5-(2-Fluorophenyl)-5-oxovaleronitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.